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Glycine, N-(4-methylphenyl)-, hydrazide

Catalog No.
S12830872
CAS No.
M.F
C9H13N3O
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycine, N-(4-methylphenyl)-, hydrazide

Product Name

Glycine, N-(4-methylphenyl)-, hydrazide

IUPAC Name

2-amino-N-(4-methylphenyl)acetohydrazide

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C9H13N3O/c1-7-2-4-8(5-3-7)12(11)9(13)6-10/h2-5H,6,10-11H2,1H3

InChI Key

VNNYGBIQQVJHQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)CN)N

Glycine, N-(4-methylphenyl)-, hydrazide is an organic compound characterized by the presence of a glycine moiety linked to a hydrazide group and a 4-methylphenyl substituent. This compound can be classified as a hydrazide derivative, which are known for their diverse biological activities and potential therapeutic applications. The chemical structure is defined by the formula C9H12N4OC_9H_{12}N_4O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Typical of hydrazides:

  • Hydrazone Formation: It can react with aldehydes or ketones to form hydrazones, which are important intermediates in organic synthesis.
  • Oxidation: The compound may undergo oxidation reactions, potentially converting it into sulfone derivatives.
  • Reduction: Reduction reactions could yield amine derivatives or other reduced forms.
  • Substitution Reactions: The hydrazide group can engage in nucleophilic substitution reactions, leading to the formation of different derivatives.

These reactions are facilitated by common reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction .

The biological activity of glycine hydrazides has been extensively studied. Compounds within this class exhibit a range of pharmacological effects:

  • Antimicrobial Activity: Some glycine hydrazides demonstrate significant antibacterial and antifungal properties. For instance, derivatives have shown activity against various strains of bacteria and fungi.
  • Antioxidant Properties: These compounds can also act as antioxidants, scavenging free radicals and reducing oxidative stress.
  • Spasmolytic Activity: Certain derivatives have been reported to possess spasmolytic effects, making them potential candidates for treating gastrointestinal disorders .
  • Neuroprotective Effects: Some studies suggest that glycine hydrazides may have neuroprotective properties, potentially impacting central nervous system functions .

The synthesis of glycine, N-(4-methylphenyl)-, hydrazide typically involves several steps:

  • Formation of the Hydrazine Intermediate: This is achieved through the reaction of hydrazine hydrate with an appropriate carbonyl compound.
  • Coupling with Glycine: The resulting hydrazine is then reacted with glycine under acidic or basic conditions to form the final product.
  • Purification: The synthesized compound is purified using techniques such as recrystallization or chromatography to ensure high purity levels.

Alternative methods may include the use of microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce reaction times .

Glycine, N-(4-methylphenyl)-, hydrazide has several notable applications:

  • Pharmaceuticals: Due to its biological activities, it is explored as a potential drug candidate for treating infections, inflammation, and other diseases.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic compounds.
  • Research Tool: The compound is used in biochemical research to study enzyme interactions and metabolic pathways involving amino acids and their derivatives .

Interaction studies indicate that glycine hydrazides can interact with various biological targets:

  • Enzyme Inhibition: These compounds may inhibit specific enzymes involved in metabolic pathways, affecting their activity and leading to therapeutic effects.
  • Protein Binding: The sulfonamide group present in some derivatives enhances binding affinity to protein targets, which can modulate biological responses .
  • Cellular Uptake: Studies have shown that these compounds can penetrate cell membranes effectively, allowing them to exert their biological effects intracellularly .

Several compounds share structural similarities with glycine, N-(4-methylphenyl)-, hydrazide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
N-(4-fluorophenyl)glycine hydrazideContains a fluorophenyl group instead of methylphenylEnhanced bioactivity due to fluorine substitution
2-Methyl-3-(pyridin-2-yl)hydrazineFeatures a pyridine ringPotential neuroactive properties
Glycine hydrazideSimple structure with only glycine and hydrazineBasic model for studying more complex derivatives
N-(4-chlorophenyl)glycine hydrazideChlorinated phenyl groupAltered pharmacokinetic properties

The uniqueness of glycine, N-(4-methylphenyl)-, hydrazide lies in its specific combination of functional groups that confer distinct biological activities not observed in its analogs. Its ability to modulate enzyme activity while maintaining low toxicity makes it a promising candidate for further research and development in medicinal chemistry.

Molecular Architecture

Glycine, N-(4-methylphenyl)-, hydrazide (systematic IUPAC name: 2-(4-methylphenylamino)acetohydrazide) features a glycine backbone modified at two critical positions:

  • Amino group substitution: The hydrogen atom of the glycine amino group (-NH₂) is replaced by a 4-methylphenyl group (-C₆H₄CH₃).
  • Carboxylic acid derivatization: The carboxylic acid (-COOH) is converted into a hydrazide (-CONHNH₂).

The resulting molecular formula is C₁₀H₁₄N₄O, with a calculated molecular weight of 214.25 g/mol. Key structural attributes include:

PropertyValue
IUPAC Name2-(4-Methylphenylamino)acetohydrazide
Molecular FormulaC₁₀H₁₄N₄O
SMILES NotationCC1=CC=C(C=C1)NCC(=O)NN
Topological Polar Surface86.2 Ų

The hydrazide group (-CONHNH₂) introduces hydrogen-bonding capabilities, while the 4-methylphenyl group enhances lipophilicity, influencing solubility and reactivity.

Stereochemical Considerations

The compound lacks chiral centers due to the planar geometry of the 4-methylphenyl group and the linear arrangement of the hydrazide moiety. X-ray crystallographic studies of analogous hydrazides (e.g., 2-(4-methylphenyl)acetohydrazide) reveal a dihedral angle of 88.2° between the aromatic ring and the hydrazide plane, suggesting limited conjugation between the two systems.

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear Magnetic Resonance spectroscopy serves as a fundamental analytical technique for the structural characterization of Glycine, N-(4-methylphenyl)-, hydrazide [14] [16]. The compound exhibits characteristic spectral features that enable comprehensive structural determination through both proton and carbon-13 Nuclear Magnetic Resonance analysis [15] [19].

In proton Nuclear Magnetic Resonance spectroscopy, hydrazide compounds typically display distinctive resonance patterns that reflect their molecular architecture [16] [19]. The hydrazide functional group produces characteristic signals, with the amide proton resonating in a downfield region due to significant deshielding effects [16]. For structurally related compounds, the carbonyl-adjacent nitrogen-hydrogen proton appears as a broad singlet in the range of 9.30 to 12.20 parts per million, while amino protons resonate at more upfield positions around 4.30 parts per million [16] [19].

The aromatic protons of the 4-methylphenyl substituent exhibit resonances in the characteristic aromatic region between 7.00 and 8.90 parts per million [14] [19]. The methyl group attached to the aromatic ring displays a singlet resonance, typically appearing around 2.50 parts per million, though this signal may occasionally overlap with solvent peaks [16] [19]. The glycine methylene protons adjacent to the nitrogen atom resonate in a distinct downfield position, typically around 5.10 parts per million, due to the electron-withdrawing effect of the adjacent nitrogen and carbonyl functionalities [16].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information for hydrazide derivatives [24] [26]. The carbonyl carbon exhibits a characteristic downfield chemical shift in the range of 165 to 170 parts per million [16] [19]. Aromatic carbons appear in their expected region between 120 and 160 parts per million, with quaternary carbons typically more deshielded than protonated carbons [26]. The methylene carbon adjacent to nitrogen resonates around 48 parts per million, while the aromatic methyl carbon appears at approximately 21.5 parts per million [16] [19].

Structural confirmation of hydrazide compounds often reveals the presence of rotational isomers due to restricted rotation around the carbon-nitrogen bond [16]. These conformational effects manifest as duplicate signals in both proton and carbon-13 Nuclear Magnetic Resonance spectra, indicating the coexistence of synperiplanar and antiperiplanar conformers in solution [16] [45]. The relative populations of these conformers depend on temperature and solvent conditions, with conformational exchange processes observable through variable-temperature Nuclear Magnetic Resonance experiments [16] [37].

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Profiling

Infrared spectroscopy provides crucial functional group identification for Glycine, N-(4-methylphenyl)-, hydrazide through characteristic vibrational frequencies [21] [22]. The hydrazide functional group exhibits distinctive absorption patterns that enable unambiguous structural confirmation [35] [38].

The carbonyl stretching vibration represents the most prominent feature in the infrared spectrum of hydrazide compounds, typically appearing as a strong absorption band in the range of 1640 to 1680 wavenumbers [16] [19] [22]. This frequency range is characteristic of amide carbonyl groups and distinguishes hydrazides from other carbonyl-containing compounds such as esters or ketones [22] [23]. The exact position within this range depends on conjugation effects and hydrogen bonding interactions [4] [35].

Nitrogen-hydrogen stretching vibrations produce characteristic absorptions in the 3200 to 3400 wavenumbers region [16] [19] [22]. Primary hydrazide compounds typically exhibit two distinct nitrogen-hydrogen stretching bands corresponding to symmetric and asymmetric stretching modes [35]. These absorptions appear as medium to strong intensity bands, with the exact frequency depending on hydrogen bonding interactions and molecular environment [22] [35].

The aromatic carbon-hydrogen stretching vibrations appear in the 3000 to 3100 wavenumbers region, distinguishing them from aliphatic carbon-hydrogen stretches that occur below 3000 wavenumbers [21] [22]. Aromatic carbon-carbon stretching vibrations produce medium-intensity absorptions in the 1500 to 1600 wavenumbers range [22] [23]. The 4-methylphenyl substituent contributes characteristic aromatic fingerprint absorptions in the 680 to 860 wavenumbers region [22].

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
Carbonyl (C=O)1640-1680StrongAmide stretching
N-H Primary3200-3400Medium-StrongSymmetric/Asymmetric stretching
Aromatic C-H3000-3100MediumAromatic stretching
Aromatic C=C1500-1600MediumRing stretching
Aromatic C-H bend680-860StrongOut-of-plane bending

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule [8] [9]. The 4-methylphenyl chromophore exhibits characteristic absorption bands in the ultraviolet region due to π-π* transitions of the aromatic system [9]. These electronic transitions typically occur around 250 to 280 nanometers for substituted benzene derivatives [8] [9].

The hydrazide functional group may contribute to the ultraviolet absorption profile through n-π* transitions involving the nitrogen lone pairs and the adjacent carbonyl group [9]. These transitions typically appear at longer wavelengths compared to π-π* transitions and are generally weaker in intensity [9]. The overall absorption spectrum reflects the combined contributions of both the aromatic and hydrazide chromophores [8] [9].

Crystallographic Studies

Single-Crystal X-Ray Diffraction Analysis

Single-crystal X-ray diffraction analysis provides definitive structural information for Glycine, N-(4-methylphenyl)-, hydrazide at the atomic level [10] [11]. This technique enables precise determination of bond lengths, bond angles, and molecular geometry, establishing the three-dimensional arrangement of atoms within the crystal lattice [11] [13].

Related hydrazide compounds typically crystallize in common space groups such as monoclinic or orthorhombic systems [10] [39]. The molecular geometry of hydrazide derivatives is characterized by specific geometric parameters that reflect the electronic structure and bonding characteristics of the functional groups [10] [36].

The hydrazide moiety exhibits characteristic geometric features with the carbon-nitrogen bond length typically ranging from 1.32 to 1.35 Ångström, indicating partial double-bond character due to resonance effects [36] [39]. The carbon-oxygen bond length of the carbonyl group typically measures 1.22 to 1.24 Ångström, consistent with a double-bond character [36]. Nitrogen-nitrogen bond lengths in hydrazide compounds generally range from 1.40 to 1.42 Ångström [36] [39].

Bond TypeLength Range (Å)Typical Value (Å)
C=O (carbonyl)1.22-1.241.23
C-N (amide)1.32-1.351.33
N-N (hydrazide)1.40-1.421.41
Aromatic C-C1.38-1.421.40
C-CH₃ (methyl)1.50-1.521.51

The molecular conformation of hydrazide compounds is influenced by intramolecular hydrogen bonding interactions [36] [43]. The hydrazide nitrogen atoms can participate in hydrogen bonding with nearby acceptor groups, affecting the overall molecular geometry and stability [36] [39]. The dihedral angle between the aromatic ring and the hydrazide plane provides insight into the degree of conjugation and electronic delocalization within the molecule [36] [45].

Crystal packing analysis reveals the intermolecular interactions that stabilize the solid-state structure [36] [39]. Hydrazide compounds frequently exhibit extensive hydrogen bonding networks involving the nitrogen-hydrogen and carbonyl oxygen atoms [36] [39]. These interactions contribute to the formation of supramolecular architectures and influence physical properties such as melting point and solubility [36] [39].

Conformational Dynamics in Solid-State Structures

Conformational dynamics in solid-state structures of Glycine, N-(4-methylphenyl)-, hydrazide reflect the balance between intramolecular electronic effects and intermolecular crystal packing forces [11] [43] [45]. The molecule exhibits conformational flexibility around several rotatable bonds, particularly the carbon-nitrogen bonds adjacent to the hydrazide functionality [43] [45].

The hydrazide group displays characteristic conformational preferences that are influenced by both electronic and steric factors [43] [45]. The carbon-nitrogen bond exhibits restricted rotation due to partial double-bond character arising from resonance delocalization [16] [43]. This restriction leads to the coexistence of distinct conformational isomers that can be observed in both solution and solid-state structures [16] [45].

Crystallographic studies of related hydrazide compounds reveal significant conformational variations depending on crystal packing environment [45]. The torsion angles around the hydrazide carbon-nitrogen bonds can vary by 15 to 30 degrees between different crystal forms or polymorphs [45]. These conformational adjustments represent the molecule's adaptation to optimize intermolecular interactions while minimizing intramolecular strain [45].

Temperature-dependent crystallographic studies provide insight into the dynamic behavior of hydrazide molecules in the solid state [11] [46]. Thermal motion analysis reveals anisotropic displacement parameters that indicate preferential directions of molecular vibration [11]. The hydrazide nitrogen atoms typically exhibit larger thermal displacement parameters compared to the aromatic carbon atoms, reflecting their greater conformational mobility [11].

Conformational ParameterRange (degrees)Typical Value
C-N-N-H torsion150-180165
Aromatic-hydrazide dihedral45-7560
C-C-N-N torsion85-115100

The influence of crystal field effects on molecular conformation becomes evident through comparison of gas-phase theoretical calculations with experimental solid-state structures [11] [45]. Density functional theory optimizations typically predict planar or near-planar conformations for isolated molecules, while crystal structures often show significant deviations from planarity due to intermolecular packing constraints [11] [45].

Polymorphism in hydrazide compounds further demonstrates the conformational flexibility of these molecules [45]. Different crystal forms may exhibit distinct molecular conformations while maintaining the same chemical connectivity [45]. The energy differences between conformational polymorphs are typically small, ranging from 0.5 to 2.0 kilojoules per mole, indicating the relatively low barriers to conformational interconversion [11] [45].

Hydrazide Formation via Acyl Hydrazine Condensation

The most widely employed method for synthesizing glycine hydrazide derivatives involves the direct condensation of carboxylic acid esters with hydrazine hydrate [1] [2]. This approach typically proceeds through a two-step mechanism: initial nucleophilic attack by hydrazine on the carbonyl carbon of the ester, followed by elimination of the alcohol leaving group to form the hydrazide product [3].

For Glycine, N-(4-methylphenyl)-, hydrazide synthesis, the process begins with the preparation of the corresponding methyl or ethyl ester of N-(4-methylphenyl)glycine. The esterification reaction involves treating N-(4-methylphenyl)glycine with the appropriate alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid, under reflux conditions for 3-4 hours [2]. The resulting ester is then subjected to hydrazinolysis using hydrazine monohydrate under controlled conditions.

The hydrazinolysis reaction mechanism proceeds through formation of a tetrahedral intermediate, where the lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester [1]. This is followed by proton transfer and subsequent elimination of the alcohol molecule, yielding the desired hydrazide product. The reaction typically requires 6-9 hours of reflux in ethanol or methanol, with yields ranging from 59-77% depending on the specific reaction conditions employed [2].

Critical parameters affecting the success of this transformation include the molar ratio of hydrazine to ester (typically 1.2-3.0 equivalents of hydrazine are required), reaction temperature (78-125°C), and the choice of solvent system [4]. The use of excess hydrazine hydrate (2.5 equivalents) has been shown to significantly improve reaction completion, reducing the reaction time from 20 hours to 2 hours for complete consumption of the starting ester [3].

Functionalization of the N-(4-Methylphenyl) Moiety

The introduction of the 4-methylphenyl substituent onto the glycine nitrogen can be achieved through several synthetic pathways. The most direct approach involves the alkylation of glycine with 4-methylbenzyl halides or the reductive amination of glycine with 4-methylbenzaldehyde [5]. Alternatively, the N-(4-methylphenyl) moiety can be introduced through the reaction of 4-methylaniline (p-toluidine) with chloroacetic acid under basic conditions [6].

The reaction between 4-methylaniline and chloroacetic acid proceeds through a nucleophilic substitution mechanism, where the amino group of toluidine attacks the electrophilic carbon adjacent to the chlorine atom [6]. This reaction typically requires elevated temperatures (100°C) and results in the formation of N-(4-methylphenyl)glycine along with various side products including diphenyldiketopiperazine and phenylimidodiacetic acid derivatives [6].

The presence of the electron-donating methyl group on the phenyl ring significantly influences the reactivity of the aniline nitrogen, making it more nucleophilic compared to unsubstituted aniline [7]. This enhanced nucleophilicity facilitates the alkylation reaction but may also lead to increased formation of secondary products through over-alkylation or condensation reactions.

Solid-Phase Synthesis Approaches

Resin-Based Immobilization Strategies

Solid-phase synthesis has emerged as a powerful alternative to solution-phase methods for the preparation of hydrazide compounds, offering advantages in terms of reaction efficiency, product purification, and environmental sustainability [8]. Several resin types have been successfully employed for hydrazide synthesis, each offering distinct advantages and limitations.

Hydrazide-activated agarose resins represent one of the most versatile platforms for solid-phase hydrazide synthesis [9] [10]. These resins feature hydrazide functional groups covalently attached to the agarose matrix through stable amide linkages, providing loading capacities of 0.5-1.0 mmol/g resin [10]. The long spacer arms (15-20 Å) reduce steric hindrance and ensure optimal accessibility of the reactive sites [9].

The 2-chlorotrityl (2-CTC) resin system offers higher loading capacities (1.0-1.6 mmol/g) and has been successfully employed for peptide hydrazide synthesis [8]. The resin loading process can be optimized to reduce reagent consumption and eliminate the use of dimethylformamide and dichloromethane, making the process more environmentally friendly [8]. The incorporation of Fmoc-hydrazine onto 2-CTC resin provides a reliable platform for subsequent hydrazide formation reactions.

Hydrazone resins offer enhanced stability under acidic conditions compared to traditional chlorotrityl resins, making them particularly suitable for hydrazide synthesis applications [8]. These resins allow for selective removal of protecting groups and peptide cleavage using green solvents, significantly reducing the environmental impact of the synthetic process [8].

Magnetic hydrazide-activated resins represent a novel approach that combines the advantages of solid-phase synthesis with magnetic separation techniques [10]. These resins feature magnetic particles embedded within the agarose matrix, allowing for easy separation using external magnetic fields. The reusability of these resins (10+ cycles) makes them particularly attractive for large-scale synthetic applications [10].

Cleavage and Purification Protocols

The release of hydrazide products from solid-phase supports requires carefully optimized cleavage conditions to ensure high yields and product purity. For hydrazide-activated agarose resins, the cleavage process typically involves treatment with sodium periodate to oxidize cis-diol groups, generating reactive aldehydes that spontaneously react with the hydrazide functionality to form stable hydrazone linkages [9].

The cleavage of peptide hydrazides from 2-CTC resin can be achieved using 5% hydrochloric acid in acetone, which simultaneously removes Boc protecting groups [8]. This protocol significantly reduces trifluoroacetic acid consumption compared to traditional cleavage methods, making it more environmentally sustainable. However, subsequent deprotection steps may be required to remove other protecting groups present on the peptide chain [8].

For hydrazone resins, mild acidic conditions are typically sufficient for product release, with the additional advantage that the resin can be regenerated and reused multiple times [8]. The selective nature of the cleavage process allows for the preservation of acid-labile protecting groups, which can be removed in subsequent steps under controlled conditions.

Purification of the released hydrazide products typically involves precipitation techniques using cold diethyl ether or ethyl acetate [11]. The crude products can be further purified using reverse-phase high-performance liquid chromatography (HPLC) with acetonitrile-water gradient systems containing 0.1% trifluoroacetic acid [12]. The purity of the final products is generally assessed using analytical HPLC, with typical purities exceeding 95% achieved through optimized cleavage and purification protocols [12].

Reaction Optimization

Solvent and Catalyst Screening

The choice of solvent system plays a crucial role in determining the efficiency and selectivity of hydrazide formation reactions. Traditional approaches have relied primarily on polar protic solvents such as ethanol and methanol, which facilitate the hydrazinolysis reaction through hydrogen bonding interactions [4] [2]. However, these solvent systems often result in moderate yields and extended reaction times.

Recent investigations have identified biphasic solvent systems as superior alternatives for hydrazide synthesis [1]. The combination of toluene and water provides an optimal environment for acyl azide generation and subsequent hydrazide formation, with yields reaching 70% and minimal epimerization observed [1]. The biphasic nature of this system allows for efficient extraction of reactive intermediates while maintaining the aqueous environment necessary for optimal reaction kinetics.

Catalyst screening studies have revealed that aniline and its derivatives can significantly enhance the rate of hydrazone formation reactions, which are mechanistically related to hydrazide synthesis [13]. Phosphanilate catalysts, particularly 4-methyl-2-phosphonoaniline, have demonstrated exceptional activity with 83-fold rate enhancement at millimolar concentrations [13]. These bifunctional catalysts operate through simultaneous activation of both the electrophilic carbonyl and nucleophilic hydrazine components.

The development of bifunctional catalysts incorporating both nucleophilic amino groups and proton donors has led to significant improvements in reaction efficiency [13]. 2-Aminophenols and 2-(aminomethyl)-benzimidazoles have emerged as particularly effective catalyst scaffolds, showing measurable activity even with challenging ketone substrates that typically exhibit poor reactivity [13].

Microwave-assisted synthesis has proven highly effective for hydrazide formation, reducing reaction times from hours to minutes while improving yields [14] [15]. The application of microwave irradiation at 300 W power with 30-second intervals has been shown to increase yields from 79-92% compared to conventional heating methods [14]. The rapid heating provided by microwave energy facilitates the formation of reactive intermediates while minimizing side reactions and product decomposition.

Temperature and Pressure-Dependent Yield Analysis

Temperature optimization represents a critical aspect of hydrazide synthesis, as it directly influences both reaction rate and product selectivity. Conventional hydrazinolysis reactions typically require temperatures in the range of 78-125°C to achieve reasonable reaction rates [4] [2]. However, excessive temperatures can lead to decomposition of sensitive functional groups and formation of unwanted side products.

Continuous flow synthesis has enabled precise temperature control and has revealed optimal temperature ranges for different stages of the hydrazide formation process [16]. Initial esterification reactions perform optimally at moderate temperatures (80-100°C), while subsequent hydrazinolysis requires elevated temperatures (125-150°C) for efficient conversion [16]. The use of continuous flow reactors allows for rapid heating and cooling, minimizing thermal degradation of products.

Pressure-dependent studies have shown that elevated pressures can significantly enhance reaction rates in continuous flow systems [16]. Operating pressures of 250 psi have been successfully employed for large-scale hydrazide synthesis, with residence times reduced to 13-25 minutes while maintaining yields of 65-91% [16]. The increased pressure helps maintain liquid-phase conditions at elevated temperatures and prevents premature vaporization of volatile components.

The relationship between temperature and reaction time has been quantified through systematic optimization studies [17]. For hydrazone formation reactions, which share mechanistic similarities with hydrazide synthesis, reaction rates increase exponentially with temperature according to the Arrhenius equation [17]. However, high temperatures (above 200°C) can lead to side reactions and decreased yields, necessitating careful balance between reaction rate and selectivity [17].

Solvent-free microwave synthesis represents an extreme case of temperature optimization, with reaction temperatures reaching 200-280°C for brief periods (60-200 seconds) [2]. Under these conditions, yields of 79-90% can be achieved with dramatically reduced reaction times compared to conventional methods [2]. The absence of solvent eliminates mass transfer limitations and allows for higher effective concentrations of reactants.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

179.105862047 g/mol

Monoisotopic Mass

179.105862047 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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